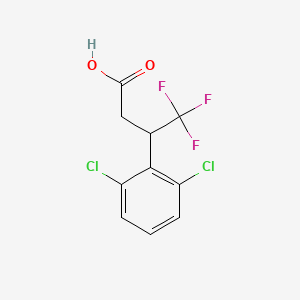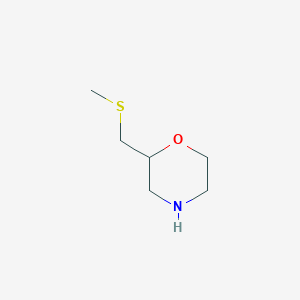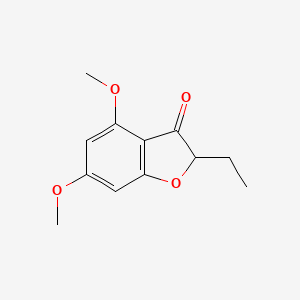
1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-YL)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine can be achieved through several methods. One common method is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde . Another method includes the acid-catalyzed methylation of imidazole by methanol . These methods are widely used due to their efficiency and the high yield of the desired product.
Análisis De Reacciones Químicas
2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties. In medicine, it is explored for its potential therapeutic uses, including as an anti-inflammatory and antitumor agent. In industry, it is used as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine can be compared with other imidazole derivatives such as 2-methylimidazole, 1-methylimidazole, and 2-(1-methyl-1H-imidazol-5-yl)acetic acid. These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity .
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-methyl-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,9)4-7-5-10-6-11(7)3/h5-6H,4,9H2,1-3H3 |
Clave InChI |
KAORALMLPSJWBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CN=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)






![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)



